乙二醇二缩水甘油醚

描述

Ethylene glycol diglycidyl ether (EGDGE) is a chemical compound that is widely used in many industries, including the medical, automotive, and aerospace industries. EGDGE is a member of the epoxy family of compounds and is used primarily as a curing agent, adhesion promoter, and cross-linking agent. It is also used as a plasticizer and flame retardant. EGDGE is a colorless, odorless, and non-volatile liquid with a low viscosity. It is highly soluble in water and ethanol and is also highly reactive with other chemicals.

科学研究应用

生物润滑剂配方

乙二醇二缩水甘油醚用作增稠剂,用于开发环保润滑剂。当用碱木质素改性时,乙二醇二缩水甘油醚有助于配制具有改进的粘度和稠度的生物润滑剂。 这些生物润滑剂被设计为传统润滑脂的环保替代品,由于其可生物降解的特性,其环境影响更低 .

聚合物复合材料

在聚合物科学领域,乙二醇二缩水甘油醚用作增容剂,用于制造PLA/木质素生物复合材料。添加乙二醇二缩水甘油醚可增强 PLA 的热性能、机械性能和阻隔性能,使其成为绿色包装应用的合适材料。 这在开发石油基塑料的可持续替代品方面尤为重要 .

生物医学应用

乙二醇二缩水甘油醚用于生物医学研究中的表面改性。 它用于交联含有羟基、胺基和羧基的聚合物,这对于开发需要特定表面特性的生物医学器械和材料至关重要 .

诊断技术

在医疗诊断领域,乙二醇二缩水甘油醚用于磁性纳米粒子的合成。 这些纳米粒子对于生物识别和即时医疗诊断至关重要,为快速准确地检测各种健康状况提供了一种方法 .

紫外线固化涂料

乙二醇二缩水甘油醚被合成用于紫外线固化涂料。这些涂料在生产需要耐用和耐腐蚀表面的材料方面具有重要意义。 乙二醇二缩水甘油醚的性能有助于提高涂层的机械强度,使其适用于各种工业应用 .

膜技术

乙二醇二缩水甘油醚的水溶性使其成为膜技术的理想选择。它被应用于膜的改性,以增强其在过滤和分离过程中的性能。 这种应用在水处理和净化等领域至关重要 .

作用机制

Target of Action

Ethylene glycol diglycidyl ether (EGDE) is a common crosslinking agent due to its epoxy groups at both ends . These groups can react with various active groups such as amino, hydroxyl, and carboxyl . The primary targets of EGDE are therefore these active groups present in various molecules, particularly in proteins like soy protein isolate (SPI) .

Mode of Action

EGDE interacts with its targets through a ring-opening reaction with the epoxy groups . This interaction results in the formation of a dense three-dimensional network structure . For instance, when EGDE is used with SPI, it enhances the hydrogen bonding between SPI chains and other components, making the network structure of the resulting material denser .

Biochemical Pathways

The primary biochemical pathway affected by EGDE involves the crosslinking of polymers. In the case of SPI, EGDE and ultrasonic-modified montmorillonite (UMMT) have a synergistic effect on SPI molecules, enhancing the network structure of the resulting composite film . This modification strategy is considered effective for improving the functional properties of bio-based polymer composites .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of EGDE is limited. It’s known that egde is extremely toxic and can prove fatal or cause permanent damage if inhaled or consumed orally . Therefore, its bioavailability and impact on biological systems should be considered with caution.

Result of Action

The action of EGDE results in enhanced mechanical and barrier properties of the materials it is used with. For example, when used with SPI and UMMT to produce a protein-based composite film, the tensile strength of the film increased by 266.82% compared to a pure soy protein film . This demonstrates the significant impact of EGDE on the physical properties of the materials it interacts with.

Action Environment

The action of EGDE can be influenced by environmental factors. For instance, the dimensional stability and flexibility of materials crosslinked with EGDE can be affected by alternating dry-wet environmental conditions . Moreover, EGDE forms explosive mixtures with air on intense heating, and the development of hazardous combustion gases or vapors is possible in the event of fire .

安全和危害

生化分析

Biochemical Properties

Ethylene glycol diglycidyl ether plays a significant role in biochemical reactions as a crosslinking agent. It interacts with enzymes, proteins, and other biomolecules through its epoxy groups, which can react with amino, hydroxyl, carboxyl, and other active groups. For example, it can form covalent bonds with amino groups in proteins, leading to the formation of a dense three-dimensional network structure . This interaction enhances the mechanical and barrier properties of protein-based materials, such as soy protein isolate films . Additionally, ethylene glycol diglycidyl ether is used to immobilize enzymes, such as lipase, on carriers like sodium alginate and carboxymethyl cellulose sodium, improving their stability and activity .

Cellular Effects

Ethylene glycol diglycidyl ether has various effects on different types of cells and cellular processes. It can influence cell function by modifying the extracellular matrix and altering cell signaling pathways. For instance, it has been shown to cause allergic skin reactions and irritation upon contact . In laboratory settings, ethylene glycol diglycidyl ether has been used to crosslink chitosan cryogels, which are then used for cell culturing applications . These cryogels provide a suitable environment for cell growth and proliferation, demonstrating the compound’s potential in tissue engineering and regenerative medicine.

Molecular Mechanism

The molecular mechanism of ethylene glycol diglycidyl ether involves its ability to form covalent bonds with various biomolecules through its epoxy groups. This crosslinking process can lead to enzyme inhibition or activation, depending on the specific interactions. For example, ethylene glycol diglycidyl ether can react with the amino groups of proteins, forming stable crosslinked structures that enhance the mechanical properties of the resulting materials . Additionally, it can modify the activity of enzymes by altering their conformation and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylene glycol diglycidyl ether can change over time due to its stability and degradation properties. The compound is relatively stable under normal conditions, but its reactivity can decrease over time as the epoxy groups are consumed in crosslinking reactions . Long-term studies have shown that ethylene glycol diglycidyl ether-crosslinked materials, such as chitosan cryogels, maintain their mechanical properties and biocompatibility over extended periods . The degradation rate of these materials can vary depending on the crosslinking conditions and the presence of enzymes that can hydrolyze the crosslinked structures .

Dosage Effects in Animal Models

The effects of ethylene glycol diglycidyl ether vary with different dosages in animal models. Studies have shown that high doses of the compound can cause toxic effects, such as epidermal ulcer formation and hair loss in mice . For example, subcutaneous injection of 20,000 micrograms of ethylene glycol diglycidyl ether in mice resulted in significant skin irritation and wound formation . Lower doses did not cause any adverse effects on the liver, spleen, or kidneys, indicating that the compound’s toxicity is dose-dependent .

Metabolic Pathways

Ethylene glycol diglycidyl ether is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . It is part of the human exposome and can be metabolized through various pathways. For instance, it can be hydrolyzed by enzymes such as epoxide hydrolases, leading to the formation of less reactive diols . These metabolic pathways help to detoxify the compound and reduce its potential harmful effects on the body .

Transport and Distribution

The transport and distribution of ethylene glycol diglycidyl ether within cells and tissues are influenced by its chemical properties. The compound can diffuse through cell membranes and interact with intracellular biomolecules . Additionally, it can be transported by specific binding proteins or transporters that recognize its chemical structure . The localization and accumulation of ethylene glycol diglycidyl ether within cells can affect its reactivity and the extent of its interactions with biomolecules .

Subcellular Localization

Ethylene glycol diglycidyl ether can localize to various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. For example, it can be directed to specific organelles, such as the endoplasmic reticulum or the Golgi apparatus, where it can participate in protein modification and crosslinking reactions . The subcellular localization of ethylene glycol diglycidyl ether can influence its activity and function, as well as its potential effects on cellular processes .

属性

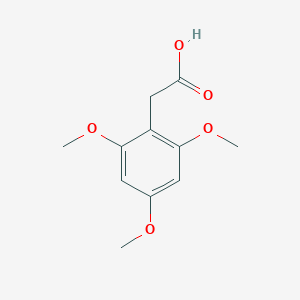

IUPAC Name |

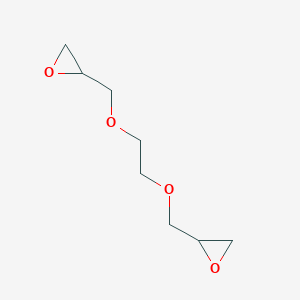

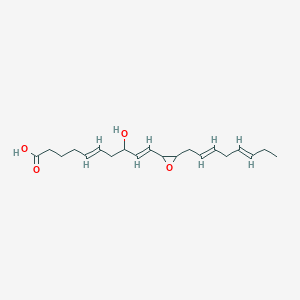

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBIOSPNXBMOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-72-5, 58782-18-6, 29317-04-2 | |

| Record name | Polyethylene glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044876 | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

2224-15-9, 72207-80-8 | |

| Record name | Glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,2-epoxypropylether)ethanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol diglycidyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R860RS597 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is ethylene glycol diglycidyl ether primarily used for?

A1: Ethylene glycol diglycidyl ether (EGDE) is primarily used as a crosslinking agent, a viscosity reducer, and a plasticizing agent. [, ]

Q2: How does EGDE function as a crosslinking agent?

A2: EGDE contains two epoxy groups that can react with various functional groups, such as amines, hydroxyls, and carboxyls, forming stable crosslinks between polymer chains. [, , ]

Q3: Can you give examples of materials where EGDE is used as a crosslinking agent?

A3: EGDE is used to crosslink a variety of materials, including soy protein-based adhesives, chitosan hydrogels, and poly(vinyl alcohol) films, enhancing their mechanical strength, thermal stability, and water resistance. [, , , , ]

Q4: How does EGDE impact the properties of soy-based adhesives?

A4: Adding EGDE to soy-based adhesives can significantly reduce viscosity, increase solid content, and improve wet shear strength by facilitating crosslinking between soy protein molecules and other components like polyvinyl alcohol. []

Q5: EGDE is used in gel-casting of ceramics. Why is it suitable for this application?

A5: Ethylene glycol diglycidyl ether (EGDGE) exhibits excellent solubility in water and allows for controlled gelation, making it suitable for the gel casting of ceramics in an air atmosphere. []

Q6: Can EGDE be used with nanomaterials to further enhance material properties?

A6: Yes, research shows that combining EGDE with ultrasonically modified montmorillonite can synergistically enhance the mechanical and barrier properties of soy protein isolate films. The modified montmorillonite interacts with soy protein chains, and EGDE further strengthens the network through crosslinking. []

Q7: What are the biomedical applications of EGDE?

A7: EGDE is being investigated for applications in drug delivery systems and tissue engineering due to its ability to form hydrogels and crosslink biopolymers. [, , , , , ]

Q8: How is EGDE used in drug delivery systems?

A8: EGDE can be used to create crosslinked chitosan hydrogels that encapsulate and control the release of drugs like amoxicillin. The release can be further modulated by external stimuli like ultrasound. []

Q9: Are there specific tissue engineering applications where EGDE shows promise?

A9: Research indicates EGDE-crosslinked silk fibroin hydrogels could be beneficial in wound healing. These hydrogels, particularly when loaded with superoxide dismutase, have demonstrated accelerated wound closure, increased collagen deposition, and enhanced epithelialization in diabetic rat models. []

Q10: What challenges are associated with EGDE-treated bioprosthetic heart valves?

A10: While EGDE treatment improves the durability of bioprosthetic heart valves, a major concern is their susceptibility to calcification, leading to structural valve degeneration. Studies are exploring the mechanisms of this calcification to develop strategies for its prevention. [, ]

Q11: How does pH influence the reaction of EGDE with proteins like hemoglobin?

A11: EGDE exhibits pH-dependent reactivity with proteins. At a neutral pH of 7.5, it reacts preferentially with sulfhydryl groups, while at a higher pH of 9.5, the reaction predominantly occurs with amino groups. [, ]

Q12: Can you elaborate on the use of EGDE in hemoglobin crosslinking?

A12: EGDE is investigated as a potential alternative to glutaraldehyde for crosslinking hemoglobin to develop hemoglobin-based oxygen carriers (HBOCs). By controlling the reaction conditions, researchers can produce both intra- and inter-molecularly crosslinked hemoglobin with desired oxygen-carrying properties. [, ]

Q13: What are some key areas for future research on EGDE?

A13: Future research on EGDE should focus on: * Fully characterizing its long-term safety and biocompatibility.* Optimizing its use in drug delivery systems for improved targeting and controlled release.* Exploring its potential in developing new biomaterials with enhanced properties.* Investigating its environmental fate and developing sustainable practices for its use and disposal.

Q14: What are the potential advantages of EGDE over other crosslinking agents?

A14: EGDE offers advantages such as low viscosity, good solubility in water and other solvents, and the ability to tailor its reactivity by adjusting pH. These properties make it a versatile crosslinking agent for various applications. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)

![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)